molecular formula C9H14N3O7PS B12710106 5'-O-Thiophosphonocytidine CAS No. 47151-76-8

5'-O-Thiophosphonocytidine

Cat. No.: B12710106
CAS No.: 47151-76-8
M. Wt: 339.26 g/mol
InChI Key: JOENGNVCVILJEG-XVFCMESISA-N
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Description

5’-O-Thiophosphonocytidine is a synthetic nucleotide analog that mimics the structure of cytidine monophosphate. It is characterized by the substitution of a thiophosphonate group at the 5’ position of the ribose sugar. This modification imparts unique biochemical properties to the compound, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Thiophosphonocytidine typically involves the thiophosphorylation of cytidine. The process begins with the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the thiophosphonate group at the 5’ position. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include thiophosphoryl chloride and protected cytidine derivatives .

Industrial Production Methods: Industrial production of 5’-O-Thiophosphonocytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5’-O-Thiophosphonocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophosphonate group yields sulfoxides or sulfones, while substitution reactions can produce a variety of nucleoside analogs .

Scientific Research Applications

5’-O-Thiophosphonocytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-Thiophosphonocytidine involves its incorporation into nucleic acids, where it acts as a competitive inhibitor or regulator of enzymes that interact with cytidine monophosphate. The thiophosphonate group alters the compound’s binding affinity and reactivity, affecting various biochemical pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5’-O-Thiophosphonocytidine is unique due to the presence of the thiophosphonate group, which imparts distinct chemical and biochemical properties. This modification enhances its stability and reactivity, making it a valuable tool in various research applications .

Properties

CAS No.

47151-76-8

Molecular Formula

C9H14N3O7PS

Molecular Weight

339.26 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N3O7PS/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(19-8)3-18-20(16,17)21/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,21)/t4-,6-,7-,8-/m1/s1

InChI Key

JOENGNVCVILJEG-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=S)(O)O)O)O

Origin of Product

United States

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